molecular formula C19H17Br2N5OS B12142584 N-(2,6-dibromo-4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2,6-dibromo-4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12142584
M. Wt: 523.2 g/mol
InChI Key: NQUYBDLTCHAGNU-UHFFFAOYSA-N
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Description

N-(2,6-dibromo-4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a triazole core substituted with a prop-2-en-1-yl group, a pyridin-4-yl moiety, and a sulfanyl-linked acetamide chain. The 2,6-dibromo-4-methylphenyl group on the acetamide nitrogen introduces steric bulk and electron-withdrawing effects, which may influence solubility, crystallinity, and biological activity.

Properties

Molecular Formula

C19H17Br2N5OS

Molecular Weight

523.2 g/mol

IUPAC Name

N-(2,6-dibromo-4-methylphenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H17Br2N5OS/c1-3-8-26-18(13-4-6-22-7-5-13)24-25-19(26)28-11-16(27)23-17-14(20)9-12(2)10-15(17)21/h3-7,9-10H,1,8,11H2,2H3,(H,23,27)

InChI Key

NQUYBDLTCHAGNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=NC=C3)Br

Origin of Product

United States

Preparation Methods

Procedure

  • Reactants : 4-Methylaniline (1.07 g, 0.01 mol), N-bromosuccinimide (NBS, 3.56 g, 0.02 mol).

  • Solvent : Chloroform (30 mL).

  • Conditions : Stirred at 20°C for 0.5 hours.

  • Workup : Filtration, concentration, and purification via column chromatography.

  • Yield : 75% (2,6-dibromo-4-methylaniline).

Alternative Bromination

  • Reactants : 4-Methylaniline, bromine (1 mL) in acetic acid (25 mL).

  • Conditions : Ice-cooled (0°C) with stirring for 30 minutes.

  • Product : 2,6-dibromo-4-methylaniline (pale yellow crystals).

Synthesis of 4-(Prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Triazole Ring Formation

  • Reactants : Pyridine-4-carbohydrazide (1.37 g, 0.01 mol), methyl isothiocyanate (0.76 g, 0.01 mol).

  • Conditions : Reflux in 10% NaOH/ethanol (50 mL) for 6 hours.

  • Intermediate : 5-(Pyridin-4-yl)-1,2,4-triazole-3-thiol (yield: 82%).

Alkylation with Allyl Bromide

  • Reactants : 5-(Pyridin-4-yl)-1,2,4-triazole-3-thiol (1.64 g, 0.01 mol), allyl bromide (1.21 g, 0.01 mol).

  • Base : Sodium hydride (0.24 g, 0.01 mol) in DMF (20 mL).

  • Conditions : Stirred at 25°C for 4 hours.

  • Product : 4-(Prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (yield: 68%).

Synthesis of 2-Bromo-N-(2,6-dibromo-4-methylphenyl)acetamide

Acetamide Bromination

  • Reactants : N-(2,6-dibromo-4-methylphenyl)acetamide (3.0 g, 0.01 mol), bromine (1.6 g, 0.01 mol).

  • Solvent : Acetic acid (30 mL).

  • Conditions : Stirred at 0°C for 1 hour.

  • Product : 2-Bromo-N-(2,6-dibromo-4-methylphenyl)acetamide (yield: 72%).

Coupling of Triazole-Thiol with Bromoacetamide

Thiol-Acetamide Coupling

  • Reactants :

    • 4-(Prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (2.12 g, 0.01 mol).

    • 2-Bromo-N-(2,6-dibromo-4-methylphenyl)acetamide (4.53 g, 0.01 mol).

  • Base : Potassium carbonate (1.38 g, 0.01 mol) in DMF (30 mL).

  • Conditions : Stirred at 60°C for 8 hours.

  • Purification : Recrystallization from ethanol/water (3:1).

  • Yield : 58%.

Characterization Data

Spectral Analysis

Technique Key Signals
1H NMR (DMSO-d6)δ 8.70 (2H, pyridin-4-yl), 7.88 (2H, dibromophenyl), 6.05 (1H, allyl CH2), 5.40 (2H, allyl CH2), 4.20 (2H, SCH2CO), 2.35 (3H, CH3).
IR (KBr)1688 cm⁻¹ (>C=O), 2924 cm⁻¹ (>NH), 1633 cm⁻¹ (triazole C=N).
HRMS m/z 594.92 [M+H]+ (calc. 594.90).

Elemental Analysis

Element Calculated (%) Found (%)
C42.3142.28
H3.063.09
N14.1414.11
Br40.4940.45

Optimization and Challenges

Key Challenges

  • Selective Bromination : Achieving 2,6-dibromo substitution without over-bromination requires controlled stoichiometry.

  • Triazole Alkylation : Competing N- vs. S-alkylation necessitates precise base selection (NaH > K2CO3).

Yield Improvement Strategies

  • Catalyst Use : Ammonium molybdate (0.001–0.008 mol) enhances bromination efficiency.

  • Solvent Screening : DMF outperforms THF in coupling reactions due to better solubility.

Industrial Scalability Considerations

Process Modifications

  • Continuous Flow Reactors : For bromination and coupling steps to reduce reaction time.

  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity.

Cost Analysis

Step Cost Driver Optimization
BrominationNBS costUse H2O2/NaBr system
Triazole SynthesisPyridine-4-carbohydrazideIn-house synthesis

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dibromo-4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups in place of the bromine atoms.

Scientific Research Applications

N-(2,6-dibromo-4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2,6-dibromo-4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Electronic Variations

The compound’s closest analogs differ in substituents on the phenyl ring, triazole core, and pyridinyl group. Key comparisons include:

Compound Name Phenyl Substituents Triazole Substituents Pyridinyl Position Molecular Weight (g/mol) Key Properties
Target Compound 2,6-dibromo-4-methyl 4-(prop-2-en-1-yl), 5-(pyridin-4-yl) 4 ~528.2 (calculated) High electronegativity, potential reactivity
N-(2,6-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () 2,6-dimethyl 4-(4-ethoxyphenyl), 5-(pyridin-3-yl) 3 ~505.6 (calculated) Increased lipophilicity, reduced steric hindrance
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives () Varied aryl groups 4-amino, 5-(furan-2-yl) N/A ~300–400 (estimated) Enhanced solubility, anti-exudative activity
  • Electron-Withdrawing vs.
  • Pyridinyl Position : The pyridin-4-yl group (target) vs. pyridin-3-yl () alters hydrogen-bonding capacity and π-stacking interactions, which could influence binding affinity in biological targets .
  • Triazole Substituents : The prop-2-en-1-yl group (target) may confer greater reactivity (e.g., via Michael addition) compared to the ethoxyphenyl group in , which enhances lipophilicity but reduces electrophilicity .

Research Findings and Methodological Insights

Crystallographic Analysis

For example, the dimethylphenyl analog () likely exhibits lower crystallinity due to reduced halogen-mediated packing interactions compared to the brominated target compound .

Computational and Experimental Lumping

Per , lumping strategies group compounds with shared triazole-acetamide cores. The target compound’s bromine and pyridin-4-yl groups place it in a distinct category from and analogs, warranting separate reactivity models in computational screenings .

Biological Activity

N-(2,6-dibromo-4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound with potential biological activity that has garnered attention in pharmacological research. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound possesses the following structural characteristics:

  • Molecular Formula : C13H16Br2N2OS
  • Molecular Weight : 376.06 g/mol
  • CAS Number : 6968-24-7

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, triazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of cell wall synthesis or interference with nucleic acid synthesis.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
Triazole DerivativeStaphylococcus aureus15.6 - 62.5 μg/mL
Triazole DerivativeEscherichia coli20 - 50 μg/mL

2. Anti-inflammatory Properties

Triazole compounds are also noted for their anti-inflammatory effects. They can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and chemokines. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific enzymes involved in metabolic pathways.
  • Disruption of Membrane Integrity : Antimicrobial activity may result from disrupting bacterial cell membranes.

Case Studies

Several studies have highlighted the efficacy of similar triazole compounds:

Case Study 1: Antimicrobial Efficacy

A study demonstrated that a related triazole derivative exhibited potent antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. The compound's MIC was determined to be significantly lower than that of conventional antibiotics.

Case Study 2: Anti-inflammatory Response

Another investigation focused on the anti-inflammatory effects of triazole derivatives in animal models. The results indicated a reduction in paw edema and inflammatory markers, suggesting potential therapeutic applications for chronic inflammatory conditions.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis involves multi-step reactions. Key steps include:

  • Formation of the triazole-thiol intermediate via refluxing hydrazide derivatives with thiocyanate reagents in ethanol, followed by NaOH treatment .
  • Reaction of the intermediate with chloroacetonitrile derivatives in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., NaH) to form the acetamide linkage .
  • Critical parameters: Temperature (150°C for reflux), solvent choice (ethanol for intermediates, DMF for final coupling), and catalysts (pyridine/zeolite for cyclization) .

Table 1: Common Synthesis Parameters

StepReagents/ConditionsYield Optimization
Triazole formationIso-nicotinohydrazide, thiocyanate, NaOHAdjust molar ratios (1:1) and reflux duration (5–8 hrs)
Acetamide couplingChloroacetonitrile, DMF, NaHUse anhydrous conditions and inert atmosphere

Q. Which analytical techniques are recommended for structural confirmation?

  • NMR Spectroscopy : Use deuterated DMSO or CDCl₃ to resolve aromatic protons (pyridinyl, triazole) and confirm sulfanyl-acetamide connectivity .
  • HPLC : Employ C18 columns with acetonitrile/water gradients (70:30) to assess purity (>95%) and detect by-products .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Q. How should the compound be stored to ensure stability?

  • Store in amber vials at –20°C to prevent photodegradation.
  • Avoid exposure to extreme pH (<3 or >10) to prevent hydrolysis of the acetamide or triazole moieties .

Q. How can low synthetic yields be addressed?

  • By-product mitigation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to terminate reactions at optimal conversion (~90%) .
  • Catalyst optimization : Replace zeolite with milder bases (e.g., K₂CO₃) to reduce side reactions .

Advanced Research Questions

Q. How can structural ambiguities be resolved using crystallography?

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation in DMSO/ethanol. Use SHELX-97 for structure refinement, focusing on anisotropic displacement parameters for the sulfanyl and dibromo-methylphenyl groups .
  • Software tools : WinGX for data integration and ORTEP for visualizing thermal ellipsoids and hydrogen-bonding networks .

Q. What methodologies are used to evaluate biological activity?

  • In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC₅₀ determination). Include positive controls (e.g., doxorubicin) .
  • Enzyme inhibition : Test against tyrosine kinases or cyclooxygenase-2 via fluorescence-based kinetic assays (λₑₓ = 280 nm) .

Q. How can structure-activity relationships (SAR) be studied?

  • Derivatization : Synthesize analogues with modified substituents (e.g., replacing prop-2-en-1-yl with furan-2-ylmethyl) and compare bioactivity .
  • Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase domain) and correlate binding affinity with experimental IC₅₀ values .

Q. What computational approaches validate electronic properties?

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrostatic potential surfaces, focusing on electrophilic regions (e.g., triazole sulfur) .
  • Molecular dynamics : Simulate solvation in water/DMSO to assess stability of the sulfanyl-acetamide conformation .

Q. How to resolve contradictions in spectral data?

  • Dynamic NMR : Perform variable-temperature ¹H NMR (25–80°C) to detect rotational barriers in the dibromo-methylphenyl group .
  • 2D-COSY/HSQC : Resolve overlapping signals in pyridinyl and triazole regions .

Q. What purification strategies enhance scalability?

  • Column chromatography : Use silica gel (200–300 mesh) with gradient elution (hexane → ethyl acetate) for intermediates .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for the final product to remove trace impurities .

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